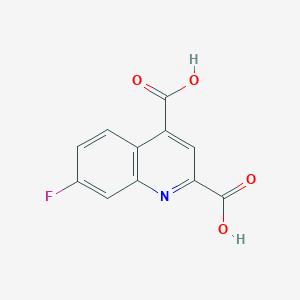

7-Fluoroquinoline-2,4-dicarboxylic acid

Description

Properties

IUPAC Name |

7-fluoroquinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNO4/c12-5-1-2-6-7(10(14)15)4-9(11(16)17)13-8(6)3-5/h1-4H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLIRJURPBDLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-2,4-dicarboxylic acid typically involves cyclization and cycloaddition reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. The use of environmentally benign catalysts like montmorillonite K-10 and ionic liquids can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various fluorinated quinoline derivatives.

Scientific Research Applications

7-Fluoroquinoline-2,4-dicarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

Medicine: Explored for its potential in developing new antimalarial and antineoplastic drugs.

Industry: Utilized in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-2,4-dicarboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in cell death, making it an effective antibacterial agent .

Comparison with Similar Compounds

6-Methoxyquinoline-2,4-dicarboxylic Acid (18d)

- Substituents : Methoxy group at the 6-position (vs. fluorine at 7-position in 67 ).

- Synthesis: Derived from 5-methoxy-1H-indole-2,3-dione and 2-oxopropanoic acid via a similar condensation pathway .

- Impact of Substituents :

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Structure: Features a 4-oxo-1,4-dihydroquinoline core with chlorine (6-position), fluorine (7-position), and a cyclopropyl group .

- Application : A ciprofloxacin impurity with antibiotic properties.

- Key Differences :

Pyridine-Based Dicarboxylic Acid Derivatives

3-Fluoropyridine-2,4-dicarboxylic Acid (7) and 5-Fluoropyridine-2,4-dicarboxylic Acid (8)

- Structure: Fluorine at pyridine 3- or 5-position (vs. quinoline 7-position in 67).

- Bioactivity : Potent inhibitors of human 2-oxoglutarate enzymes, with 8 showing higher binding affinity due to optimal fluorine positioning .

- Electronic Effects : The pyridine ring’s smaller aromatic system increases electron density at the dicarboxylate groups, enhancing metal coordination in MOFs .

Heterocyclic Dicarboxylic Acids with Extended Cores

4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic Acid

- Structure: Combines a quinoline core with a thiazetone ring and additional carboxyl groups .

- Properties :

Data Tables

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | Hydrogen Bonding |

|---|---|---|---|

| 67 | Not reported | Low (acidic media) | Intermolecular COOH⋯O |

| 18d | Not reported | Moderate (polar solvents) | Weak π-π interactions |

| 7 | >200 | High (aqueous) | Metal coordination in MOFs |

| 4-Oxo-thiazetone derivative | >250 | Low (non-polar) | Intramolecular O–H⋯O |

Q & A

Q. What are the established synthetic routes for 7-Fluoroquinoline-2,4-dicarboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 6-fluoro-1H-indole-2,3-dione with pyruvic acid in a potassium hydroxide solution (33% aq.) at 40°C for 18 hours, followed by acidification to pH ~1 using 10% sulfuric acid to precipitate the product . Optimization involves monitoring reaction temperature (prolonged heating may degrade intermediates) and stoichiometric ratios of pyruvic acid to indole derivatives. Post-synthesis purification via recrystallization in methanol or ethanol is critical to remove unreacted starting materials.

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.

- IR spectroscopy to identify carboxylic acid (-COOH) and quinoline ring vibrations.

- X-ray crystallography using programs like SHELXL for single-crystal refinement, which resolves bond angles, dihedral angles, and hydrogen-bonding networks .

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Avoid dust formation during weighing; employ local exhaust ventilation .

- Store in a dry, cool environment away from oxidizing agents. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in coordination chemistry or catalytic systems?

- Perform density functional theory (DFT) calculations to analyze electron density distributions, frontier molecular orbitals (HOMO/LUMO), and metal-ligand binding energies.

- Compare with analogous quinoline dicarboxylates (e.g., 2,6-dicarboxyquinoline) to assess fluorine’s electronic effects on chelation strength .

- Validate predictions experimentally via UV-Vis titration or isothermal titration calorimetry (ITC) with transition metals (e.g., Cu²⁺, Fe³⁺).

Q. How can researchers resolve contradictions in reported solubility data across studies?

- Systematically test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (DMSO, DMF, THF) under controlled temperatures (25°C vs. 37°C).

- Use HPLC to confirm purity (>98%) and rule out impurities affecting solubility .

- Document solvent preparation (e.g., degassing, ionic strength) to ensure reproducibility.

Q. What mechanistic insights exist for its role in enzyme inhibition or drug discovery?

- Study structural analogs (e.g., L-trans-pyrrolidine-2,4-dicarboxylic acid) to infer interactions with enzymatic active sites, such as glutamate decarboxylase (GAD) .

- Conduct molecular docking with target proteins (e.g., GLUT1 transporters) to identify binding motifs.

- Validate inhibitory effects via kinetic assays (e.g., IC₅₀ determination) and compare with known inhibitors .

Q. How does fluorination at the 7-position influence photophysical properties compared to non-fluorinated analogs?

- Measure fluorescence quantum yields and excitation/emission spectra in polar vs. non-polar solvents.

- Compare with 6- or 8-fluoro isomers to assess positional effects on π-π* transitions.

- Use time-resolved spectroscopy to evaluate excited-state lifetimes and solvent relaxation dynamics.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or thermal stability?

- Verify measurement methods: Differential scanning calorimetry (DSC) vs. capillary melting point apparatus.

- Assess sample purity via elemental analysis (C, H, N) and TGA (thermogravimetric analysis) to detect decomposition pathways.

- Replicate experiments using standardized heating rates (e.g., 10°C/min) .

Methodological Recommendations

Q. What strategies improve crystallinity for X-ray diffraction studies?

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.